1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene
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Overview
Description
1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with various functional groups
Preparation Methods
Chemical Reactions Analysis
1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene: Similar structure but with a different alkyl chain length.
1-(3-Fluoropropylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene: A closely related compound with slight variations in functional groups. The uniqueness of 1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
648957-30-6 |
---|---|
Molecular Formula |
C13H16FNO4S |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-(3-fluoropropylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C13H16FNO4S/c1-18-11-9-13(20-7-3-5-14)12(19-2)8-10(11)4-6-15(16)17/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI Key |
KMBQXYLXSLEBJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCCCF |
Origin of Product |
United States |
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